(E)-4-chlorobut-2-enoic acid
Overview
Description
(E)-4-Chlorobut-2-enoic acid, also known as 4-chloro-2-butenoic acid or 4-chlorobut-2-enoate, is a common carboxylic acid found in nature. It is an important organic compound in many industrial and scientific applications due to its unique properties. It is an important intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is also used as a reagent in the synthesis of other organic compounds. (E)-4-Chlorobut-2-enoic acid is a versatile compound with a wide range of applications in organic synthesis, medicinal chemistry, and biochemistry.
Scientific Research Applications
Nucleic Acid Isolation and Downstream Applications
(E)-4-chlorobut-2-enoic acid may play a role in the isolation of nucleic acids, which is a fundamental step in various molecular biology protocols. The acid could potentially be used to modify the properties of nucleic acids or to facilitate the isolation process under specific conditions. Once isolated, these nucleic acids can be used in a multitude of downstream applications, such as:
- Sequencing methods : Including Sanger sequencing and next-generation sequencing for genetic analysis .
Biomedical Applications
In the biomedical field, (E)-4-chlorobut-2-enoic acid might be utilized in the development of nucleic acid analogues for therapeutic purposes. These analogues can be designed to target specific genetic sequences, thereby offering a highly selective treatment strategy for genetic disorders. The acid could also be involved in the synthesis of these analogues or in enhancing their stability and delivery .
Cancer Research
The compound could be instrumental in cancer research, particularly in the study of cell physiology and disease mechanisms. It might be used to induce specific mutations or to study the effects of such mutations on cellular processes. This can provide insights into the development of cancer and lead to the discovery of new therapeutic targets .
Extremophile Research
(E)-4-chlorobut-2-enoic acid could be significant in the study of extremophiles, organisms that thrive in extreme conditions. The acid may be used to simulate the acidic environments in which these organisms live, aiding in the study of their metabolic pathways and survival mechanisms. This research has potential applications in biotechnology and industrial processes .
Enzyme Stability and Activity
The stability of enzymes in acidic conditions is crucial for various industrial applications. (E)-4-chlorobut-2-enoic acid could be used to study enzyme behavior in low pH environments or to develop acid-stable biocatalysts. These enzymes have applications in polymer degradation and biofuel production from lignocellulosic biomass .
Gene Regulation and Drug Delivery
The compound may have applications in gene regulation and drug delivery systems. By affecting the structure and function of nucleic acids, it could be used to control gene expression or to facilitate the delivery of drugs to specific cells or tissues .
Biosensing Technologies
(E)-4-chlorobut-2-enoic acid might be involved in the development of biosensors. These devices can detect a wide range of biological and chemical substances and are essential tools in diagnostics and environmental monitoring .
Acidophilic Microorganisms
Research into acidophilic microorganisms, which can survive in highly acidic environments, could benefit from the use of (E)-4-chlorobut-2-enoic acid. The acid could help in understanding the adaptations that allow these organisms to maintain stability and function in such extreme conditions .
properties
IUPAC Name |
(E)-4-chlorobut-2-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5ClO2/c5-3-1-2-4(6)7/h1-2H,3H2,(H,6,7)/b2-1+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVOMCUWVZVBDBG-OWOJBTEDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C=CC(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(/C=C/C(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
120.53 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-4-chlorobut-2-enoic acid | |
CAS RN |
16197-90-3 | |
Record name | 4-Chlorocrotonic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016197903 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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